molecular formula C14H19NO5 B13404916 Cbz-allo-O-ethyl-L-Thr

Cbz-allo-O-ethyl-L-Thr

Cat. No.: B13404916
M. Wt: 281.30 g/mol
InChI Key: DSLWCRVOGPJERI-JQWIXIFHSA-N
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Description

Cbz-allo-O-ethyl-L-Thr (Carbobenzyloxy-allo-O-ethyl-L-threonine) is a protected derivative of the non-proteinogenic amino acid allo-threonine. Its structure features:

  • Cbz (Carbobenzyloxy) group: Protects the α-amino group, enhancing stability during peptide synthesis.
  • O-ethyl group: Protects the hydroxyl side chain, reducing steric hindrance compared to bulkier groups like benzyl.
  • allo configuration: The stereochemistry at the β-carbon is (2S,3S), distinguishing it from natural L-threonine (2S,3R).

This compound is primarily used in solid-phase peptide synthesis (SPPS) to incorporate allo-threonine residues while minimizing side reactions. The ethyl and Cbz groups are typically removed under mild acidic (e.g., TFA) or reductive (e.g., hydrogenolysis) conditions, respectively.

Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

(2S,3S)-3-ethoxy-2-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C14H19NO5/c1-3-19-10(2)12(13(16)17)15-14(18)20-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17)/t10-,12-/m0/s1

InChI Key

DSLWCRVOGPJERI-JQWIXIFHSA-N

Isomeric SMILES

CCO[C@@H](C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCOC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-allo-O-ethyl-L-Thr typically involves the protection of the amino group of threonine using the carboxybenzyl (Cbz) group. This is achieved by reacting threonine with carboxybenzyl chloride (Cbz-Cl) in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of Cbz-allo-O-ethyl-L-Thr involves the protection of the amino group of threonine, preventing it from participating in unwanted reactions during peptide synthesis. The Cbz group is stable under basic and acidic conditions but can be removed by hydrogenation, allowing for the selective deprotection of the amino group .

Comparison with Similar Compounds

Research Findings and Practical Considerations

  • Deprotection: The ethyl group can be cleaved under milder conditions (e.g., dilute HCl) than benzyl, which often requires harsher acids or hydrogenolysis.
  • Stereochemical Purity: The allo configuration necessitates stringent chiral synthesis protocols to avoid epimerization, a challenge less pronounced in natural (2S,3R) analogs.

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